![molecular formula C18H14N2O2S B2834572 N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)acetamide CAS No. 17279-59-3](/img/structure/B2834572.png)
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)acetamide
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Overview
Description
“N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)acetamide” is a derivative of thiazole . Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Synthesis Analysis
The synthesis of thiazole derivatives often involves the C − H substitution reaction of thiazole by the catalysis of the palladium/copper system, carried out in the presence of tetrabutylammonium fluoride under mild conditions . Various 2,5-diarylthiazole derivatives have been synthesized in good yields .Molecular Structure Analysis
Thiazole is a five-membered heterocyclic compound containing nitrogen and sulfur atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Thiazole derivatives have been found to undergo various chemical reactions, leading to a wide range of applications in the field of drug design and discovery . They appear in various synthetic drugs and are used in the synthesis of compounds for a variety of applications .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
- Application : N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)acetamide exhibits promising pharmacological properties. Researchers have synthesized and evaluated various analogs of this compound for their potential as anticonvulsants, antibiotics, and anticancer agents .
- Example : The compound has demonstrated cytotoxic activity against cancer cell lines, making it a candidate for further drug development .
Drug Discovery and Medicinal Chemistry
Antimicrobial Activity
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to have potent anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Mode of Action
tuberculosis . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .
Biochemical Pathways
tuberculosis , suggesting that they may interfere with the biochemical pathways essential for the growth and survival of this bacterium.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)acetamide.
Result of Action
tuberculosis , suggesting that they may have bactericidal or bacteriostatic effects.
Action Environment
The solubility of thiazole in various solvents may suggest that the compound’s action, efficacy, and stability could be influenced by the solvent environment.
Future Directions
Thiazole derivatives, including “N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)acetamide”, continue to be an active area of research due to their wide range of biological activities and potential therapeutic applications . Future research may focus on the synthesis of new thiazole derivatives, investigation of their biological activities, and development of effective and safe therapeutic agents .
properties
IUPAC Name |
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2S/c1-12(21)19-18-20-15(13-8-4-2-5-9-13)17(23-18)16(22)14-10-6-3-7-11-14/h2-11H,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKPLWSSOYAGQPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=C(S1)C(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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